Product packaging for Methyl 2-ethenylbenzoate(Cat. No.:CAS No. 27326-44-9)

Methyl 2-ethenylbenzoate

Cat. No.: B1626719
CAS No.: 27326-44-9
M. Wt: 162.18 g/mol
InChI Key: MPHUYCIKFIKENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-ethenylbenzoate is a benzoate ester compound of significant interest in advanced chemical research and development. Its molecular structure, featuring an ethenyl group, makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and material science applications . In pharmaceutical research, structurally similar esters are frequently investigated for their potential biological activities, serving as key scaffolds in the development of new therapeutic agents with anti-inflammatory and cytotoxic properties . Furthermore, benzoate esters are widely studied in plant sciences; they function as volatile scent compounds in flowers and have emerged as promising, environmentally safe biopesticides, showcasing multiple modes of action against agricultural pests . The specific mechanism of action for this compound is application-dependent but may involve interaction with biological enzymes or serving as a precursor in catalytic reactions to create novel chemical entities . Researchers value this compound for its utility in exploring new synthetic pathways and developing innovative solutions in agrochemistry and medicine. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B1626719 Methyl 2-ethenylbenzoate CAS No. 27326-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-ethenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-3-8-6-4-5-7-9(8)10(11)12-2/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHUYCIKFIKENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501863
Record name Methyl 2-ethenylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27326-44-9
Record name Methyl 2-ethenylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Ethenylbenzoate

Classical Synthetic Approaches for Vinylic Esters

Classical methods for the synthesis of methyl 2-ethenylbenzoate typically involve two key transformations: the formation of the methyl ester and the introduction of the ethenyl (vinyl) group. These steps can be performed in different orders, either by first creating the vinyl-substituted benzoic acid followed by esterification, or by introducing the vinyl group onto a pre-existing methyl benzoate (B1203000) scaffold.

Esterification Reactions for Methyl Benzoate Derivatives

The most direct classical route to this compound is the esterification of 2-vinylbenzoic acid. The Fischer-Speier esterification, a long-established and reliable method, is commonly employed for this purpose. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol, in this case, methanol (B129727), to drive the equilibrium towards the ester product. masterorganicchemistry.comlibretexts.org The reaction is reversible, and to achieve high yields, it is crucial to either use a large excess of the alcohol or remove the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.comlibretexts.org

Key features of Fischer esterification include its operational simplicity and the use of inexpensive and readily available starting materials and catalysts, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com

Another classical, though less direct, method is transvinylation. This involves the reaction of a carboxylic acid with a vinyl ester, such as vinyl acetate (B1210297), often in the presence of a metal catalyst. google.comgoogle.com While this method is more commonly used for the synthesis of vinyl esters directly from carboxylic acids, it represents a classical approach to forming vinylic ester bonds.

Introduction of the Ethenyl Moiety via Olefination Strategies

The Wittig reaction stands as a cornerstone of classical olefination chemistry and provides a powerful tool for converting a carbonyl group into an alkene. masterorganicchemistry.comorganic-chemistry.org To synthesize this compound using this approach, a suitable precursor such as methyl 2-formylbenzoate (B1231588) would be reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is typically generated in situ by treating a phosphonium (B103445) salt, like methyltriphenylphosphonium (B96628) bromide, with a strong base. total-synthesis.comnih.gov

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.comtotal-synthesis.com The choice of base and reaction conditions can influence the stereoselectivity of the alkene formation, although for a terminal alkene like this compound, this is not a concern. organic-chemistry.org

Catalytic Synthesis Pathways for this compound

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches. These include transition metal-catalyzed cross-coupling reactions and organocatalytic systems.

Transition Metal-Catalyzed Coupling Reactions

The Heck-Mizoroki reaction is a prominent palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve the coupling of a methyl 2-halobenzoate (e.g., methyl 2-iodobenzoate (B1229623) or methyl 2-bromobenzoate) with ethylene (B1197577) gas or a vinylating agent in the presence of a palladium catalyst and a base. wikipedia.orgrug.nl A key step in the catalytic cycle is the migratory insertion of the alkene into the palladium-aryl bond, followed by β-hydride elimination to release the product and regenerate the active catalyst. nih.gov

A specific example demonstrated the successful Heck reaction of methyl 2-iodobenzoate with an allylic alcohol using a ligandless Pd(OAc)₂ catalyst, highlighting the feasibility of this approach for ortho-substituted benzoates. rug.nl

ReactantsCatalystBaseSolventTemperature (°C)Yield (%)Reference
Iodobenzene, Methyl Acrylate (B77674)PdCl₂(PPh₃)₂Et₃NCH₃CN80- science.gov
p-Bromoanisole, 2-Ethylhexyl AcrylatePd/C--190- rug.nl
Methyl 2-Iodobenzoate, Allylic AlcoholPd(OAc)₂Et₃NCH₃CN-- rug.nl

Table 1: Examples of Heck Reaction Conditions for the Synthesis of Substituted Alkenes.

Olefin metathesis, particularly cross-metathesis catalyzed by ruthenium complexes such as Grubbs catalysts, offers another powerful method for forming the ethenyl group. nobelprize.orgorganic-chemistry.org This reaction involves the exchange of alkylidene fragments between two different alkenes. To synthesize this compound, a potential strategy would be the cross-metathesis of a suitable ortho-substituted methyl benzoate containing a terminal alkene with a simple alkene partner, or a more complex metathesis reaction involving a precursor that can generate the vinyl group in situ. While direct examples for this compound are not prevalent, the high functional group tolerance of modern Grubbs catalysts makes this a viable synthetic route. researchgate.netnih.gov

Interestingly, Grubbs-type catalysts have also been shown to catalyze the transvinylation of carboxylic acids with vinyl acetate, demonstrating a dual catalytic activity. nih.govresearchgate.netacs.org

Organocatalytic Systems in Ethenylbenzoate Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a significant field in synthetic chemistry. For the synthesis of ethenylbenzoate derivatives, organocatalytic approaches can offer mild and metal-free alternatives.

One notable example involves the rhodium-catalyzed asymmetric hydroformylation of ethyl 2-vinylbenzoate using a BIBOP-type ligand, which is an organophosphorus compound. nih.gov This reaction introduces a formyl group and a hydrogen atom across the double bond, leading to an enantioenriched aldehyde. Subsequent reduction and in situ lactonization yielded 4-methyl-3,4-dihydroisocoumarin with high enantioselectivity. nih.gov While this example modifies the vinyl group rather than creating it, it showcases the application of organocatalysis in the functionalization of vinylbenzoate systems.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any synthetic procedure.

In Fischer esterification , the primary method to enhance yield is to shift the reaction equilibrium to the product side. This is typically achieved by using a large excess of the alcohol (methanol) or by the continuous removal of water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comlibretexts.org Studies have shown that increasing the molar ratio of alcohol to carboxylic acid significantly improves the ester yield. masterorganicchemistry.com

For the Wittig reaction , the choice of base, solvent, and temperature can be critical, particularly for the stereoselectivity of the resulting alkene. For non-stabilized ylides, such as the one used to form a terminal alkene, the reaction is often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity. total-synthesis.com The choice of a strong, non-nucleophilic base like n-butyllithium or sodium hydride is common for generating the ylide from the corresponding phosphonium salt. organic-chemistry.orgtotal-synthesis.com

In Heck reactions , several parameters can be tuned to optimize the outcome. The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂, Pd/C), the ligand (if any), the base (e.g., Et₃N, K₂CO₃), the solvent (e.g., CH₃CN, DMF), and the temperature all play significant roles. rug.nlnih.govmisuratau.edu.ly For instance, ligandless catalyst systems may require higher temperatures, while the use of specific phosphine (B1218219) ligands can enable reactions at lower temperatures and with lower catalyst loadings. rug.nl The nature of the halide in the aryl halide substrate also affects reactivity, with iodides generally being more reactive than bromides. wikipedia.org

Reaction TypeParameter to OptimizeEffect on Yield/Selectivity
Fischer EsterificationMolar ratio of alcohol to acidIncreasing excess of alcohol drives equilibrium, increasing yield. masterorganicchemistry.com
Fischer EsterificationRemoval of waterContinuous removal of water shifts equilibrium, increasing yield. libretexts.org
Wittig ReactionBase selectionStrong, non-nucleophilic bases are needed for non-stabilized ylides. total-synthesis.com
Wittig ReactionTemperatureLower temperatures can improve control and selectivity. total-synthesis.com
Heck ReactionCatalyst/Ligand systemChoice affects reactivity, required temperature, and catalyst loading. rug.nl
Heck ReactionBase and SolventInfluence reaction rate and catalyst stability. nih.gov

Table 2: Key Optimization Parameters for Synthetic Methodologies.

Solvent Effects on Reaction Efficacy

The solvent is a critical component in the synthesis of this compound, as it not only dissolves reactants but also significantly influences reaction rates and pathways. In palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, the polarity of the solvent plays a pivotal role. researchgate.net

Research Findings: Generally, polar aprotic solvents are favored for many cross-coupling reactions. Solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) can accelerate the reaction by stabilizing charged intermediates and transition states that form during the catalytic cycle. mdpi.comku.edu For instance, in the Heck reaction, which may involve the coupling of methyl 2-halobenzoate with an ethene source, the use of polar solvents enhances the rate of the oxidative addition step and subsequent migratory insertion. nih.gov

The choice of solvent can also impact the competition between desired and undesired reaction pathways. In some cases, increasing solvent polarity favors the desired substitution product over byproducts from elimination reactions. cem.com However, the relationship is not always straightforward. In SN2 reactions, polar protic solvents can sometimes retard the reaction rate by forming hydrogen bonds with nucleophiles, thereby inhibiting their reactivity. ku.edu

For Suzuki-type couplings, which might involve reacting methyl 2-halobenzoate with a vinylboronic acid derivative, the reaction can be performed in a variety of solvents, including organic, aqueous, or biphasic systems. harvard.edu The ability to use water-based systems offers significant environmental and cost benefits. The solubility of reactants, particularly the base required for the transmetalation step, is a key consideration in solvent selection. harvard.edu

SolventTypeDielectric Constant (Approx.)General Effect on Cross-Coupling Efficacy
Dimethylformamide (DMF)Polar Aprotic37Often promotes high reaction rates by stabilizing polar intermediates. mdpi.com
Acetonitrile (CH3CN)Polar Aprotic36Commonly used; effective for Heck-type reactions. rug.nl
TolueneNonpolar2.4Used in some coupling reactions, particularly Wittig-type syntheses. google.com
DioxaneNonpolar Ether2.2Frequently used in Suzuki couplings, often with water. harvard.edu
Water (H2O)Polar Protic80Enables "green" chemistry approaches and can be used in biphasic Suzuki reactions. harvard.eduorganic-chemistry.org

Temperature and Pressure Influence on Product Distribution

Temperature and pressure are fundamental physical parameters that directly control the kinetics and thermodynamics of the synthesis. Optimizing these conditions is crucial for maximizing the yield of this compound while minimizing the formation of impurities.

Pressure becomes a significant variable when volatile reactants like ethylene are used or when reactions are conducted in sealed vessels above the solvent's boiling point, a common scenario in microwave-assisted synthesis. cem.com Microwave heating allows for rapid and uniform heating of the reaction mixture, which can dramatically shorten reaction times. organic-chemistry.org The resulting increase in pressure within the sealed vessel allows for the use of low-boiling point solvents at temperatures well above their atmospheric boiling points, which can significantly enhance reaction rates. cem.com However, controlling the pressure is essential to ensure safety and reaction reproducibility. For highly stable inorganic materials, synthesis might occur at extreme temperatures and pressures, but for organic molecules like this compound, conditions are typically much milder. rsc.org

Parameter ChangeEffect on Reaction RatePotential Influence on Product Distribution
Increase TemperatureGenerally increasesMay increase side product formation (e.g., diarylation, isomerization); can lead to catalyst degradation. rug.nl
Decrease TemperatureGenerally decreasesMay improve selectivity by disfavoring side reactions with higher activation energies.
Increase Pressure (in sealed vessel)Can increase rate by raising effective temperature and concentration of volatile reagents. cem.comCan alter reaction pathways; requires careful control for safety and consistency.
Microwave HeatingSignificantly increases rate due to rapid, efficient heating. organic-chemistry.orgMay improve yields and reduce side products by minimizing reaction time.

Catalyst Loading and Ligand Design Considerations

The palladium catalyst is the cornerstone of Heck and Suzuki reactions. Its efficiency is determined by the palladium source, the catalyst loading (the amount used relative to the reactants), and, most importantly, the structure of the organic ligand coordinated to the palladium center.

Research Findings: A primary goal in modern catalysis is to minimize catalyst loading to reduce costs and residual metal content in the final product, which is particularly important in pharmaceutical applications. rug.nl Early cross-coupling reactions often required high catalyst loadings (e.g., >1 mol%). However, the development of sophisticated ligands has enabled dramatic reductions in catalyst loading, in some cases to the parts-per-million (ppm) level, while achieving high turnover numbers (TON) and turnover frequencies (TOF). organic-chemistry.org

The design of the ligand is paramount. For cross-coupling reactions, bulky and electron-rich phosphine ligands are often highly effective. sigmaaldrich.com These characteristics promote the formation of the active, coordinatively unsaturated Pd(0) species and facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.orguwindsor.ca The Buchwald dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) and N-heterocyclic carbenes (NHCs) are examples of ligand classes that have revolutionized palladium-catalyzed cross-coupling, enabling reactions of challenging substrates under mild conditions with very low catalyst loadings. sigmaaldrich.comnih.gov

The stability of the catalyst is also a key consideration. Modern approaches include the development of "precatalysts," which are stable, air-tolerant palladium(II) complexes that generate the active palladium(0) catalyst in situ. rsc.org Modifying the structure of these precatalysts, for example by replacing a chloride ligand with a mesylate, can improve their stability and expand the range of applicable phosphine ligands. rsc.org Palladacycles are another class of highly stable precatalysts that can withstand higher temperatures and are less sensitive to air and moisture. rug.nllibretexts.org

Catalyst System ComponentDesign ConsiderationImpact on Synthesis
Palladium PrecursorSimple salts (e.g., Pd(OAc)2) vs. Precatalysts (e.g., Buchwald G3/G4)Precatalysts are more stable, air-tolerant, and generate the active catalyst more reliably. sigmaaldrich.comrsc.org
Ligand Electron-Donating AbilityElectron-rich ligands (e.g., dialkylbiaryl phosphines)Increases electron density on Pd, facilitating oxidative addition and enhancing catalytic activity. sigmaaldrich.com
Ligand Steric BulkBulky ligands (e.g., with t-butyl or cyclohexyl groups)Promotes formation of monoligated Pd(0) species, which are highly reactive, and accelerates reductive elimination. nih.gov
Catalyst LoadingHigh (mol%) vs. Low (ppm)Advanced ligands allow for significantly lower loadings, reducing cost and metal contamination. organic-chemistry.orgnih.gov

Elucidation of Reaction Mechanisms and Pathways Involving Methyl 2 Ethenylbenzoate

Mechanistic Investigations of Ethenyl Group Reactivity

The ethenyl group, being a carbon-carbon double bond conjugated with the benzene (B151609) ring, is susceptible to various addition reactions.

Electrophilic addition to the ethenyl group of methyl 2-ethenylbenzoate proceeds via a mechanism common to styrenic compounds. ucalgary.ca The reaction is initiated by the attack of an electrophile (E+) on the electron-rich π-system of the double bond. ibchem.comnumberanalytics.com This leads to the formation of a carbocation intermediate. lasalle.edu

The regioselectivity of the addition is governed by the stability of this carbocation. The attack of the electrophile occurs at the terminal carbon of the vinyl group, resulting in the formation of a benzylic carbocation. This intermediate is stabilized by resonance with the adjacent benzene ring, making it significantly more stable than the alternative primary carbocation that would form if the electrophile added to the other carbon. ucalgary.cachemguide.co.uk The reaction concludes with the nucleophilic attack on the stable benzylic carbocation to yield the final addition product. lasalle.edu

A general mechanism is as follows:

Electrophilic Attack: The electrophile (E+) is attacked by the π-electrons of the ethenyl group.

Formation of Benzylic Carbocation: A stable benzylic carbocation intermediate is formed.

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbocation, forming the final product.

This pathway is characteristic of reactions such as hydrohalogenation and hydration. ucalgary.ca For example, the addition of hydrogen halides (HX) follows this mechanism, with the hydrogen ion acting as the initial electrophile. lasalle.edu

The ethenyl group of this compound can also undergo radical addition reactions, most notably in polymerization processes. Free-radical polymerization is initiated by a radical species (I•) generated from an initiator molecule, such as AIBN or benzoyl peroxide. scispace.com

The mechanism involves three main stages:

Initiation: The initiator decomposes to form free radicals, which then add to the ethenyl group of a monomer molecule to create a new, larger radical intermediate.

Propagation: The newly formed radical intermediate adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer.

Termination: The polymerization process is concluded when two growing radical chains combine (combination) or when one radical abstracts a hydrogen from another (disproportionation).

Recent studies have explored the difunctionalization of styrenes, including methyl 2-vinylbenzoate, through a radical/polar crossover approach. uni-regensburg.de For instance, a carboxyl-sulfonylated product can be formed, indicating the involvement of radical species in the process. uni-regensburg.de The inhibition of such reactions by radical scavengers like TEMPO further supports the presence of radical intermediates. uni-regensburg.de

The vinyl group of this compound can act as a dienophile in cycloaddition reactions, particularly the Diels-Alder reaction. libretexts.org The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. uc.pt The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, a role fulfilled by the substituted benzene ring in this molecule. libretexts.org

A specific example is the iron-catalyzed dehydrogenative [4+2] cycloaddition of N-alkyl anilines with alkenes like methyl-2-vinylbenzoate to synthesize quinolines. nih.govscispace.com This reaction demonstrates the utility of the vinyl group in constructing complex heterocyclic systems. nih.gov The mechanism, while complex, involves the formation of new carbon-carbon bonds in a manner that creates a new six-membered ring fused to the original benzene ring.

Transformations Involving the Methyl Ester Functionality

The methyl ester group is primarily susceptible to nucleophilic acyl substitution reactions, such as transesterification and hydrolysis. libretexts.org

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. asianpubs.org This reaction can be catalyzed by either an acid or a base. asianpubs.org

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester by the acid catalyst. libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol molecule (R'-OH). This attack forms a tetrahedral intermediate. Following a series of proton transfers, the original methoxy (B1213986) group (-OCH3) is eliminated as methanol (B129727), and the new ester is formed after deprotonation. libretexts.org

Base-Catalyzed Mechanism: In the presence of a base, such as an alkoxide (R'O-), the reaction proceeds via nucleophilic attack of the alkoxide on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the methoxide (B1231860) ion (CH3O-) as a leaving group to yield the new ester. neptjournal.com Non-nucleophilic bases like LiHMDS have also been shown to effectively catalyze the transesterification of benzoate (B1203000) esters. researchgate.net

The efficiency of transesterification can be influenced by the nature of the alcohol and the reaction conditions. Studies have shown that various alcohols, including phenols and aliphatic alcohols, can be used. rsc.org

Catalyst TypeGeneral StepsIntermediate
Acid-Catalyzed 1. Protonation of C=O2. Nucleophilic attack by R'-OH3. Proton transfer4. Elimination of CH3OHTetrahedral Intermediate
Base-Catalyzed 1. Nucleophilic attack by R'-O-2. Elimination of CH3O-Tetrahedral Intermediate

This table provides a simplified overview of transesterification mechanisms.

Hydrolysis is the cleavage of the ester back into its constituent carboxylic acid and alcohol, which for this compound are 2-ethenylbenzoic acid and methanol. ucoz.com This reaction can be performed under acidic or basic conditions. quora.com

Acid-Catalyzed Hydrolysis: The mechanism for acid-catalyzed hydrolysis is the reverse of acid-catalyzed esterification. ucoz.com It begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. libretexts.org A tetrahedral intermediate is formed, and after proton transfers, methanol is eliminated as a leaving group, yielding the carboxylic acid. libretexts.org

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion (OH-) acts as the nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion (-OCH3). The newly formed carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid. masterorganicchemistry.comgoogle.com This process is termed "saponification" and is practically irreversible because the final deprotonation step drives the reaction to completion. ucoz.com

Studies on sterically hindered methyl benzoates have shown that hydrolysis can be achieved at high temperatures in water or dilute alkaline solutions. psu.edu

ConditionKey StepsFinal Product (before workup)
Acidic 1. Protonation of C=O2. Nucleophilic attack by H2O3. Elimination of CH3OHCarboxylic Acid
Basic 1. Nucleophilic attack by OH-2. Elimination of CH3O-3. DeprotonationCarboxylate Salt

This table summarizes the key steps in the hydrolysis of the benzoate ester.

Nucleophilic Acyl Substitution at the Ester Carbonyl

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including esters like this compound. lscollege.ac.in This reaction involves the replacement of a leaving group on an acyl carbon by a nucleophile. The process is not a direct, one-step displacement (like an SN2 reaction) but rather proceeds through a characteristic two-step addition-elimination mechanism. masterorganicchemistry.com

Two common examples of nucleophilic acyl substitution for an ester are saponification and transesterification.

Saponification (Base-Catalyzed Hydrolysis): This reaction involves the hydrolysis of the ester using a strong base, such as sodium hydroxide (NaOH). The hydroxide ion (OH⁻) acts as the nucleophile, attacking the ester carbonyl to form the tetrahedral intermediate. youtube.com The subsequent elimination of the methoxide leaving group yields a carboxylic acid. However, under the basic reaction conditions, the newly formed carboxylic acid is immediately deprotonated by the strong base (methoxide or hydroxide) in a highly favorable acid-base reaction, forming a carboxylate salt (sodium 2-ethenylbenzoate). masterorganicchemistry.comyoutube.com An acidic workup is required in a separate step to protonate the carboxylate and isolate the neutral 2-ethenylbenzoic acid. masterorganicchemistry.com

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reacting it with a different alcohol, such as ethanol (B145695) (CH₃CH₂OH), under acidic conditions would protonate the carbonyl oxygen, activating the ester toward attack by the neutral ethanol nucleophile. lscollege.ac.in After proton transfer steps and elimination of methanol, the product is ethyl 2-ethenylbenzoate. To drive the equilibrium towards the desired product, a large excess of the new alcohol is typically used. masterorganicchemistry.com

Reaction TypeNucleophileTypical CatalystIntermediateProduct
SaponificationHydroxide (OH⁻)Base (e.g., NaOH)Tetrahedral Alkoxide2-Ethenylbenzoate Salt
TransesterificationAlcohol (R'OH)Acid (e.g., H₂SO₄) or Base (e.g., NaOR')Tetrahedral AlkoxideNew Ester (R' 2-Ethenylbenzoate)

Aromatic Ring Transformations and Their Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. The mechanism generally occurs in two steps: the initial attack of the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the removal of a proton from the carbon atom that formed the new bond, which restores the ring's aromaticity. grabmyessay.commasterorganicchemistry.com

In this compound, the regiochemical outcome of EAS is dictated by the combined influence of the two substituents on the benzene ring: the methyl ester group (-COOCH₃) and the ethenyl (vinyl) group (-CH=CH₂).

Methyl Ester Group (-COOCH₃): This group is an electron-withdrawing group due to the polarity of the carbonyl and the inductive effect of the oxygen atoms. It deactivates the aromatic ring, making it less reactive towards electrophiles than benzene. Through resonance, it can be seen to place a partial positive charge on the ortho and para positions, thereby directing incoming electrophiles to the meta position. aiinmr.com

Ethenyl Group (-CH=CH₂): This group is considered a weakly activating group. It can donate electron density to the ring via resonance, stabilizing the arenium ion when the attack occurs at the ortho and para positions. Therefore, it is an ortho, para-director.

The substitution pattern on this compound is a result of the competition between these two directing effects. The ester at position 1 directs meta (to positions 3 and 5), while the ethenyl group at position 2 directs ortho (to position 3, as position 1 is blocked) and para (to position 5). In this case, both groups reinforce the direction of electrophilic attack to positions 3 and 5. Given that position 3 is ortho to the activating ethenyl group and meta to the deactivating ester group, it is a likely site of substitution. Similarly, position 5 is para to the activating ethenyl group and meta to the deactivating ester group, making it another favorable site. The precise ratio of products would depend on the specific reaction conditions and the steric bulk of the incoming electrophile.

SubstituentPositionElectronic EffectReactivity EffectDirecting Influence
-COOCH₃ (Methyl Ester)1Electron-WithdrawingDeactivatingMeta (Positions 3 & 5)
-CH=CH₂ (Ethenyl)2Electron-Donating (Resonance)Activating (Weak)Ortho, Para (Positions 3 & 5)

Radical aromatic functionalization offers alternative pathways to form new bonds on an aromatic ring, distinct from electrophilic or nucleophilic substitution. These reactions involve radical intermediates and can enable transformations that are otherwise difficult to achieve. For a substrate like this compound, radical reactions could target the aromatic ring or the ethenyl side chain. Focusing on the aromatic ring, functionalization can occur through mechanisms involving the addition of a radical to the benzene ring.

One general pathway involves the generation of a radical species, which then adds to the aromatic π-system. This addition disrupts the aromaticity and forms a resonance-stabilized radical intermediate. For this intermediate to become a stable, substituted aromatic product, it must undergo an oxidation step, often coupled with deprotonation, to reform the aromatic ring.

Recent developments have highlighted various methods for radical functionalization:

Radical Alkenylation: This process allows for the direct introduction of an alkenyl group. rsc.org While this compound already possesses a vinyl group, this type of chemistry could be used with other radical precursors to further functionalize the ring.

Radical Peroxidation: The introduction of a peroxy group (-OOR) onto an aromatic ring can be achieved using radical initiators and a peroxide source like tert-butyl hydroperoxide (TBHP). beilstein-journals.org The mechanism often involves metal catalysis to generate tert-butoxy (B1229062) or tert-butylperoxy radicals, which then attack the aromatic ring. beilstein-journals.org

Radical Trifluoromethylation: The trifluoromethyl group (-CF₃) is highly valued in medicinal and materials chemistry. Radical methods, using reagents like sodium trifluoromethanesulfinate (Langlois reagent) under photoredox catalysis conditions, can install this group onto aromatic rings. researchgate.net The reaction proceeds via the generation of the trifluoromethyl radical (•CF₃), which adds to the aromatic substrate.

The regioselectivity of radical attack on the this compound ring would be complex, influenced by the stability of the resulting radical intermediate and the nature of the specific radical species involved.

Reaction TypeRadical Source ExampleGeneral MechanismPotential Product Type
Peroxidationtert-Butyl hydroperoxide (TBHP) + CatalystAddition of •OOR radical, followed by oxidationPeroxy-substituted arene
TrifluoromethylationCF₃SO₂Na (Langlois reagent) + PhotocatalystAddition of •CF₃ radical, followed by oxidationTrifluoromethyl-substituted arene
AlkylationAliphatic Aldehydes + CatalystAddition of alkyl radical, followed by oxidationAlkyl-substituted arene

Isotopic Labeling and Mechanistic Probes

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracking the position of specific atoms throughout a chemical transformation. thieme-connect.de By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C or ¹⁴C), chemists can follow the labeled atom's fate using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry. nih.gov This provides unambiguous evidence for bond formations, bond breakages, and molecular rearrangements.

A classic example of this method's power is the elucidation of the benzyne (B1209423) mechanism in nucleophilic aromatic substitution of halobenzenes that lack strong electron-withdrawing groups. When chlorobenzene-1-¹⁴C (chlorobenzene labeled with radioactive ¹⁴C at the carbon bearing the chlorine) was reacted with potassium amide (KNH₂), the resulting aniline (B41778) product showed the ¹⁴C label distributed almost equally between position 1 (the ipso-carbon) and position 2 (the ortho-carbon). masterorganicchemistry.com This "scrambling" of the label could not be explained by a direct substitution mechanism. Instead, it provided strong evidence for a symmetric benzyne intermediate, where the incoming nucleophile (⁻NH₂) could attack either carbon of the triple bond, leading to the observed product distribution. masterorganicchemistry.com

For this compound, isotopic labeling could be hypothetically employed to probe the mechanisms discussed:

Nucleophilic Acyl Substitution: Labeling the carbonyl carbon with ¹³C would allow for tracking this specific carbon during saponification or transesterification, confirming that it remains as the carbonyl carbon in the final product. Labeling the methyl group of the ester with ¹³C or deuterium (B1214612) would confirm its departure as methanol during these reactions.

Electrophilic Aromatic Substitution: To definitively determine the regioselectivity of an EAS reaction, one could use a substrate with ¹³C-labeled ring carbons. Analysis of the product via ¹³C-NMR would precisely identify the position(s) of substitution.

Rearrangements: In reactions where skeletal rearrangements are possible, such as certain carbocation-mediated processes, isotopic labeling is invaluable. libretexts.org A ¹³C label at a specific position in the ethenyl group or the aromatic ring of this compound could be used to track any migration of these groups during a reaction.

IsotopeAnalytical TechniqueMechanistic QuestionExample Application for this compound
¹³CNMR Spectroscopy, Mass SpectrometryTracing carbon backbones, identifying substitution sitesConfirming regioselectivity in EAS by labeling ring carbons.
¹⁴CRadiochemical AnalysisTracing carbon atoms, especially in degradation studiesProbing for symmetric intermediates (e.g., a hypothetical aryne).
²H (Deuterium)NMR, Mass Spectrometry, IRProbing kinetic isotope effects, tracing H-atomsDetermining if C-H bond breaking is the rate-determining step in EAS.

Mentioned Compounds

Compound NameChemical Formula
This compoundC₁₀H₁₀O₂
MethoxideCH₃O⁻
Sodium HydroxideNaOH
2-Ethenylbenzoic acidC₉H₈O₂
Sodium 2-ethenylbenzoateC₉H₇NaO₂
EthanolC₂H₅OH
Ethyl 2-ethenylbenzoateC₁₁H₁₂O₂
MethanolCH₃OH
BenzeneC₆H₆
tert-Butyl hydroperoxide (TBHP)C₄H₁₀O₂
Sodium trifluoromethanesulfinateCF₃NaO₂S
Trifluoromethyl radical•CF₃
ChlorobenzeneC₆H₅Cl
Potassium amideKNH₂
AnilineC₆H₅NH₂

Scarcity of Research Data Impedes Comprehensive Analysis of this compound Polymerization

General principles of polymer chemistry can provide a theoretical framework for how this compound might behave in various polymerization reactions. However, without specific experimental data, any discussion on its polymerization kinetics, the influence of different initiators and catalysts, reactivity ratios with other monomers, and the characteristics of resulting polymers would be largely speculative.

The available literature does offer insights into the polymerization of analogous compounds, which can suggest potential behaviors of this compound. For instance, studies on vinyl benzoate indicate that it can undergo free-radical polymerization, and research on substituted styrenes provides a basis for understanding how the ethenyl group might react. Nevertheless, the electronic and steric effects of the ortho-methyl ester group in this compound would uniquely influence its reactivity, making direct extrapolation from other monomers unreliable.

Due to the absence of specific experimental findings for this compound in the areas of homopolymerization kinetics, anionic and cationic polymerization investigations, copolymerization reactivity ratios, and the synthesis of statistical and block copolymers, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline. Further empirical research is required to elucidate the specific polymerization characteristics of this compound.

Polymerization Research of Methyl 2 Ethenylbenzoate

Polymer Architecture and Microstructure Control

The stereochemistry, or tacticity, of a polymer chain significantly influences its physical properties. For poly(vinyl esters), including poly(vinyl benzoate), stereocontrol in radical polymerization has been achieved using specific solvents and additives. nih.gov Research has shown that the radical polymerization of vinyl benzoate (B1203000) in the presence of fluoroalcohols can lead to the formation of isotactically-rich polymers. nih.govresearchgate.net This effect is attributed to hydrogen-bonding interactions between the solvent and the ester groups of the monomer and the growing polymer chain, which sterically guides the incoming monomer unit. nih.gov

Furthermore, Lewis acids have also been employed to influence the stereochemistry of vinyl ester polymerization. sci-hub.se For instance, aluminum tri-tert-butoxide has been shown to affect the tacticity of poly(vinyl acetate), suggesting that similar strategies could be applied to methyl 2-ethenylbenzoate to control its microstructure. sci-hub.se The synthesis of optically active copolymers from chiral derivatives of 4-vinylbenzoate further highlights the potential for fine stereochemical control in these systems. acs.org

Table 2: Effect of Fluoroalcohol Solvent on the Tacticity of Poly(vinyl benzoate) via Radical Polymerization Illustrative data based on findings for vinyl benzoate.

SolventTacticity (mm/mr/rr)Dominant Tacticity
Bulk (No Solvent)(approx. 20/50/30)Heterotactic
Fluoroalcohol(mm > rr)Isotactic-rich

Source: Adapted from Habaue & Okamoto, 2001. nih.gov

The synthesis of branched polymers can be achieved by copolymerizing vinyl monomers with multivinyl monomers or by using specific chain transfer agents in a one-pot process. google.comcardiff.ac.uk Patents describe general processes for creating branched polymers from a variety of vinyl monomers, including vinyl benzoic acid isomers, using radical addition-fragmentation chain transfer agents. googleapis.comgoogle.com This "Strathclyde route" allows for the formation of polymers with branches upon branches, leading to hyperbranched structures. cardiff.ac.uk

Cross-linked networks are typically formed post-polymerization. For polymers derived from vinyl esters, such as poly(vinyl alcohol) (PVA) which is obtained by the hydrolysis of poly(vinyl acetate), cross-linking can be achieved using various agents like glutaraldehyde (B144438) or maleic acid. academicjournals.orgresearchgate.net This creates a three-dimensional network, transforming the material into a hydrogel with modified physical and mechanical properties. nih.gov Ultraviolet irradiation in the presence of a sensitizer (B1316253) like sodium benzoate is another method to induce cross-linking in PVA films. researchgate.net It is conceivable that poly(this compound) could be similarly cross-linked, or its hydrolyzed derivative could undergo these reactions. google.com

Post-Polymerization Modification of Poly(this compound)

Post-polymerization modification is a powerful strategy for introducing functionality into a pre-formed polymer. For polymers containing ester groups, such as poly(this compound), the primary route for modification is through the hydrolysis of the ester to a carboxylic acid.

The resulting poly(methyl 2-carboxy-ethenylbenzoate) would possess reactive carboxylic acid groups along its chain. These groups are versatile handles for a variety of subsequent reactions. For example, as demonstrated with poly(4-vinylbenzoic acid), the carboxylic acid functionality can be coupled with molecules containing amino or hydroxyl groups through standard esterification or amidation reactions. core.ac.uk This allows for the attachment of a wide range of functional molecules, drugs, or other polymers, leading to the creation of new materials with tailored properties. core.ac.ukresearchgate.net

Chemical Derivatization of Residual Ethenyl Groups

The residual ethenyl groups along the backbone of poly(this compound) are amenable to a variety of addition reactions. Among the most efficient and widely utilized of these is the thiol-ene reaction. This reaction proceeds via a radical-mediated addition of a thiol to the double bond, offering high yields and orthogonality, meaning it does not interfere with the ester functionality present in the polymer.

The thiol-ene modification is typically initiated by either UV irradiation or a thermal initiator. The reaction involves the addition of a thiyl radical across the ethenyl double bond, followed by a chain transfer step where the resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, thereby regenerating the thiyl radical and propagating the reaction. A variety of thiols can be employed, allowing for the introduction of diverse functional groups.

Research findings have demonstrated the successful application of thiol-ene chemistry to polymers with pendant vinyl groups. wiley-vch.de For instance, the modification of 1,2-polybutadiene with various thiols under UV irradiation has been extensively studied. researchgate.net These studies provide a strong basis for the expected reactivity of poly(this compound). The reaction is generally fast and can be carried out under mild conditions. The degree of functionalization can be controlled by the stoichiometry of the reactants and the reaction time.

Below is a representative data table summarizing the expected outcomes of thiol-ene modifications on poly(this compound) with various functional thiols, based on analogous polymer systems.

Table 1: Thiol-Ene Modification of Poly(this compound)

Thiol Reagent Functional Group Introduced Initiator Solvent Expected Conversion (%)
1-Dodecanethiol Alkyl Chain UV (365 nm) THF >95
Mercaptoethanol Hydroxyl AIBN Toluene >90
Thioglycolic Acid Carboxylic Acid UV (365 nm) DMF >95

Functionalization of Ester Moieties within the Polymer Backbone

The ester groups within the poly(this compound) backbone provide another avenue for chemical modification, primarily through hydrolysis and amidation reactions. These transformations alter the side-chain structure, leading to polymers with significantly different properties.

Hydrolysis: The hydrolysis of the methyl ester groups converts the polymer into poly(2-vinylbenzoic acid). This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and an organic solvent to ensure miscibility. The resulting poly(2-vinylbenzoic acid) is a polyelectrolyte, exhibiting pH-responsive solubility and the ability to coordinate with metal ions. The conversion of a similar polymer, poly(methyl p-vinylbenzoate), to poly(p-vinylbenzoic acid) is a well-established process. google.com

Amidation: The direct amidation of the ester groups with primary or secondary amines offers a route to a wide range of functional polyacrylamides. While the direct amidation of non-activated esters can be challenging, the use of catalysts or activated intermediates can facilitate this transformation. nih.gov For instance, the amidation of poly(methyl acrylate) has been successfully achieved using a catalytic amount of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). digitellinc.com Another approach involves the use of amines with an additional hydrogen-bond-donating group, which has been shown to accelerate the amidation of polymers with pendant ester groups. nih.gov These methods are expected to be applicable to poly(this compound), allowing for the introduction of various amide functionalities.

The following table summarizes typical conditions and expected outcomes for the functionalization of the ester moieties in poly(this compound).

Table 2: Functionalization of Ester Moieties in Poly(this compound)

Reaction Reagent(s) Catalyst/Conditions Product Expected Conversion (%)
Hydrolysis Sodium Hydroxide Water/Dioxane, Reflux Poly(2-vinylbenzoic acid) >98
Amidation Benzylamine TBD Poly(N-benzyl-2-vinylbenzamide) >90
Amidation Ethanolamine Heat Poly(N-(2-hydroxyethyl)-2-vinylbenzamide) >95

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of the hydrogen atoms in a molecule. In Methyl 2-ethenylbenzoate, the ethenyl (vinyl) and aromatic protons can be clearly distinguished and assigned based on their chemical shifts and coupling patterns.

The chemical shifts for the protons of a related compound, methyl 4-vinylbenzoate, have been reported in deuterated chloroform (B151607) (CDCl₃). rsc.org The methyl protons (s, 3H) appear at δ 3.91 ppm. The vinyl protons show distinct signals: one proton at δ 5.38 ppm (d, J = 10.8 Hz, 1H), another at δ 5.86 ppm (d, J = 17.6 Hz, 1H), and the third at δ 6.75 ppm (dd, J = 17.6 Hz, 10.8 Hz, 1H). The aromatic protons appear as two doublets at δ 7.46 ppm (d, J = 8.4 Hz, 2H) and δ 7.99 ppm (d, J = 8.4 Hz, 2H). rsc.org While these values are for the 4-substituted isomer, they provide a good reference for the expected regions in the spectrum of this compound. Generally, protons on sp³-hybridized carbons absorb at higher fields, while those on sp²-hybridized carbons, like vinyl and aromatic protons, are found at lower fields. libretexts.org

Table 1: Representative ¹H NMR Chemical Shift Ranges for Different Proton Types.

Type of Hydrogen Chemical Shift (δ) ppm
Primary alkyl (R-CH₃) 0.8 - 1.0 pdx.edu
Secondary alkyl (R-CH₂-R) 1.2 - 1.4 pdx.edu
Vinylic (C=C-H) 4.5 - 6.5 libretexts.org
Aromatic (Ar-H) 6.5 - 8.0 libretexts.org
Methyl ester (RCOOCH₃) ~3.7 libretexts.org

Note: These are general ranges and can be influenced by the specific molecular structure and solvent.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. pressbooks.pub The chemical shifts in ¹³C NMR are spread over a much wider range (up to 200 ppm) compared to ¹H NMR, which often allows for the resolution of individual carbon signals. pressbooks.pub

For this compound, distinct signals are expected for the methyl carbon, the carbonyl carbon, the ethenyl carbons, and the aromatic carbons. docbrown.info The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum (160-180 ppm). oregonstate.edu The sp² hybridized carbons of the aromatic ring and the ethenyl group will appear in the approximate range of 120-150 ppm. oregonstate.edulibretexts.org The sp³ hybridized methyl carbon of the ester group will be observed at a much higher field, typically around 50-60 ppm. pressbooks.pub

For the related compound 2-vinylbenzoic acid, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 173.1 (C=O), 140.8, 136.2, 133.3, 131.5, 127.8, 127.7, 127.2, and 117.0. rsc.org These values give an indication of the expected chemical shifts for the carbon atoms in this compound.

Table 2: Typical ¹³C NMR Chemical Shift Ranges.

Carbon Environment Chemical Shift (δ) ppm
Alkyl (C-C) 5 - 40 libretexts.org
Alkoxy (C-O) 50 - 80
Alkene (C=C) 100 - 150 libretexts.org
Aromatic (Ar-C) 110 - 160 libretexts.org
Carbonyl (Ester, C=O) 160 - 180 oregonstate.edu

Note: These are general ranges and actual values depend on the specific molecular context.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. osaka-u.ac.jpharvard.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. researchgate.net For this compound, COSY would show correlations between the adjacent protons on the ethenyl group and between neighboring protons on the aromatic ring. This helps to definitively assign the protons within these spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). researchgate.netacs.org This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the methyl group will correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). osaka-u.ac.jpacs.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, HMBC would show a correlation between the methyl protons and the carbonyl carbon, as well as between the ethenyl protons and the aromatic carbons.

Together, these 2D NMR experiments provide a comprehensive picture of the molecular structure of this compound, allowing for unambiguous assignment of all proton and carbon signals. acs.org

Dynamic NMR (DNMR) spectroscopy is used to study time-dependent processes such as conformational changes or chemical exchange. unibas.it The rate of these processes can influence the appearance of NMR spectra. copernicus.org

For this compound, rotation around the single bonds connecting the ethenyl group and the ester group to the aromatic ring can lead to different conformations. nih.govauremn.org.br At room temperature, if the rotation is fast on the NMR timescale, time-averaged signals are observed. copernicus.org However, by lowering the temperature, it may be possible to slow down this rotation to the point where distinct signals for different conformers can be observed. unibas.it This allows for the determination of the energy barriers to rotation and the relative populations of the different conformers. rsc.org Such studies provide valuable insights into the flexibility and preferred three-dimensional shape of the molecule in solution. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman for Bond Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule, which are characteristic of the types of chemical bonds present.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying functional groups in a molecule. docbrown.info The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are specific to the bonds and their environment. libretexts.org

For this compound, the FTIR spectrum will exhibit characteristic absorption bands for the key functional groups:

C=O Stretch (Ester) : A strong absorption band is expected in the region of 1735-1750 cm⁻¹ for the carbonyl group of the saturated ester. pressbooks.pubspectroscopyonline.com

C=C Stretch (Aromatic and Ethenyl) : Absorptions for the carbon-carbon double bonds of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. libretexts.org The ethenyl C=C stretch is also expected in this range, often around 1640-1680 cm⁻¹. pressbooks.pub

C-O Stretch (Ester) : Esters show strong C-O stretching bands. For this compound, two bands are expected, one for the C-O bond between the carbonyl carbon and the oxygen, and another for the O-CH₃ bond, typically in the 1000-1300 cm⁻¹ range. spectroscopyonline.com

=C-H Stretch (Aromatic and Ethenyl) : The stretching vibrations of the sp² C-H bonds of the aromatic and ethenyl groups are typically observed above 3000 cm⁻¹, in the range of 3010-3100 cm⁻¹. libretexts.org

C-H Stretch (Alkyl) : The C-H stretching of the methyl group will appear in the 2850-3000 cm⁻¹ region. libretexts.org

=C-H Bending (Ethenyl) : Out-of-plane bending vibrations for the vinyl group can provide information about the substitution pattern and are typically found in the 650-1000 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound.

Functional Group Bond Vibration Characteristic Absorption (cm⁻¹)
Ester C=O Stretch 1735 - 1750
Aromatic C=C Stretch 1450 - 1600
Ethenyl C=C Stretch 1640 - 1680
Ester C-O Stretch 1000 - 1300
Aromatic/Ethenyl =C-H Stretch 3010 - 3100
Methyl C-H Stretch 2850 - 3000
Ethenyl =C-H Bend 650 - 1000

Note: These are approximate ranges and can vary based on the specific molecular environment.

Raman Spectroscopy for Vibrational Fingerprinting and Polymerization Kinetics

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes, offering a unique "fingerprint." For this compound, the Raman spectrum is characterized by specific peaks corresponding to its distinct functional groups: the vinyl substituent, the aromatic ring, and the methyl ester group. Key vibrational modes include the C=C stretching of the vinyl group, aromatic ring breathing modes, and the C=O stretching of the ester.

This technique is particularly powerful for monitoring polymerization kinetics in real-time. semi.ac.cnirdg.org The polymerization of this compound proceeds through the reaction of its vinyl group (C=C). The intensity of the Raman band associated with the vinyl C=C stretch, typically found around 1630 cm⁻¹, is directly proportional to the concentration of the unreacted monomer. By monitoring the decrease in the intensity of this specific peak over time, the rate of monomer consumption and thus the kinetics of the polymerization can be accurately determined without the need for sample extraction or preparation. irdg.orgrsc.org

Expected Raman Shift (cm⁻¹)Vibrational Mode AssignmentFunctional Group
~3060C-H Stretch (Aromatic)Benzene (B151609) Ring
~1720C=O StretchEster
~1630C=C StretchVinyl Group
~1600C=C Stretch (Ring Breathing)Benzene Ring
~1250C-O StretchEster
~1000Ring Breathing Mode (Trigonal)Benzene Ring

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that dramatically amplifies the Raman signal of molecules adsorbed onto or very near to a nanostructured metallic surface, such as gold or silver. acs.orgnih.gov This enhancement, which can be by factors of 10⁸ or more, allows for the detection of analytes at extremely low concentrations, making it ideal for trace analysis. nih.govmdpi.com The SERS effect arises from two primary mechanisms: electromagnetic enhancement, caused by localized surface plasmon resonances on the metallic nanostructures, and chemical enhancement, resulting from charge-transfer interactions between the analyte and the substrate. acs.orgnih.gov

For the trace analysis of this compound, the molecule would be adsorbed onto a SERS-active substrate. The aromatic ring system and the ester group's oxygen atoms can interact with the metal surface, facilitating the enhancement. acs.org This interaction would lead to a significant amplification of the molecule's characteristic Raman bands, particularly those of the aromatic ring. This allows for the detection and identification of this compound in complex matrices where its concentration is too low for conventional Raman spectroscopy. mdpi.com The technique provides the same detailed vibrational fingerprint as standard Raman but with vastly superior sensitivity. acs.org

Mass Spectrometry (MS) for Molecular Weight and Product Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns. etamu.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. researchgate.net This precision allows for the determination of a molecule's elemental formula from its exact mass. While standard mass spectrometry might identify this compound as having a nominal mass of 162, HRMS can measure its exact mass, which is 162.06808 Da for the molecular formula C₁₀H₁₀O₂. echemi.comchemsrc.com This capability is crucial for distinguishing between isomers—molecules that have the same nominal mass and elemental formula but different structures. lcms.cznih.gov For example, this compound and 2-Indancarboxylic acid are isomers, but they have slightly different exact masses due to the mass defect of their constituent atoms, a difference only detectable by HRMS. nih.gov

CompoundMolecular FormulaNominal Mass (Da)Exact Mass (Da)
This compoundC₁₀H₁₀O₂162162.06808
2-Indancarboxylic AcidC₁₀H₁₀O₂162162.06808

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu A sample mixture is first vaporized and separated into its individual components in the GC column based on volatility and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. etamu.edu

For this compound, GC-MS analysis serves two main purposes: assessing its purity and identifying its structure through a unique fragmentation pattern. The retention time from the GC provides one layer of identification, while the mass spectrum provides a molecular fingerprint. etamu.edu When subjected to electron impact (EI) ionization, the molecule fragments in a predictable way. The mass spectrum would show a molecular ion peak (M⁺·) at m/z 162, confirming its molecular weight. Key fragments would arise from the cleavage of the ester group, such as the loss of a methoxy (B1213986) radical (·OCH₃) to yield a peak at m/z 131, and the formation of the o-vinylbenzoyl cation at m/z 131, which can further lose carbon monoxide (CO) to form a fragment at m/z 103. The benzoyl cation (from cleavage of the vinyl group and rearrangement) at m/z 105 is also a common fragment in similar structures. nih.govlibretexts.org

m/z (Mass-to-Charge Ratio)Proposed Fragment IdentityNotes
162[C₁₀H₁₀O₂]⁺·Molecular Ion (M⁺·)
131[M - OCH₃]⁺Loss of methoxy radical
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation (from loss of CO from benzoyl)

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polymer Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of large molecules like polymers. nih.gov It allows for the ionization of macromolecules directly from a solution into the gas phase with minimal fragmentation. nih.govnih.gov When analyzing a sample of poly(this compound), ESI-MS produces a series of peaks corresponding to the different oligomer chains in the polymer distribution. rsc.org

Each peak in the resulting spectrum represents a polymer chain of a specific length (n = number of monomer units) that has acquired one or more charges (z), typically by adducting with ions like Na⁺ or H⁺. mdpi.com The spectrum thus displays a distribution of m/z values. From this distribution, crucial information such as the mass of the repeating monomer unit, the mass of the end-groups, the average molecular weight, and the polydispersity of the polymer sample can be determined. nih.govrsc.org Tandem MS (MS/MS) can further be used to fragment specific oligomer ions to confirm the polymer's structure and end-groups. mdpi.com

Example m/zProposed Ion Identity (assuming Na⁺ adduct and specific end-groups)Number of Monomer Units (n)
1005.5[Endgroup₁ + (C₁₀H₁₀O₂)₆ + Endgroup₂ + Na]⁺6
1167.6[Endgroup₁ + (C₁₀H₁₀O₂)₇ + Endgroup₂ + Na]⁺7
1329.7[Endgroup₁ + (C₁₀H₁₀O₂)₈ + Endgroup₂ + Na]⁺8
1491.8[Endgroup₁ + (C₁₀H₁₀O₂)₉ + Endgroup₂ + Na]⁺9

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. nepjol.info This technique is primarily used to study molecules containing chromophores, which are functional groups with π-electrons that can undergo electronic transitions. nepjol.info

This compound possesses a conjugated system composed of the aromatic benzene ring, the ethenyl (vinyl) group, and the carbonyl group of the ester. This extended π-system acts as a chromophore, absorbing UV radiation. The absorption of photons excites electrons from a π bonding orbital to a π* antibonding orbital (a π → π* transition). nih.gov Due to the conjugation between the benzene ring and the vinyl group, the energy gap for this transition is lowered compared to that of benzene alone, resulting in absorption at a longer wavelength (a bathochromic or red shift). The presence of the carbonyl group further influences the electronic structure and the absorption spectrum. The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, will show one or more absorption maxima (λ_max) that are characteristic of the molecule's specific electronic structure. rsc.org

Chromophore SystemElectronic Transition TypeExpected Wavelength Region
Benzene Ringπ → π~255 nm
Conjugated Styrene-like Systemπ → π> 255 nm (Red-shifted)
Carbonyl Groupn → π*Longer wavelength, weak intensity

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction is an indispensable technique for determining the three-dimensional arrangement of atoms within a crystalline solid. arizona.edu This method provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise molecular structure of a compound in its crystalline state. umass.edunih.gov For this compound, an SCXRD analysis would provide detailed information on its molecular geometry, including the planarity of the molecule and the torsional angles between the ester group, the aromatic ring, and the vinyl group.

An SCXRD study of this compound would also reveal how the molecules pack in the crystal lattice. This includes identifying any intermolecular interactions, such as C-H···π or π-π stacking interactions, which can influence the compound's physical properties. nih.govresearchgate.net

Table 2: Hypothetical Data from a Single Crystal XRD Analysis of this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (Å3)Value
Z4

Note: The values in this table are hypothetical and would need to be determined experimentally.

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to study the degree of crystallinity in a solid sample. americanpharmaceuticalreview.com Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. americanpharmaceuticalreview.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of materials science. researchgate.net Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. PXRD is the primary tool for identifying and distinguishing between different polymorphic forms, as each polymorph will produce a unique diffraction pattern. americanpharmaceuticalreview.com While no specific studies on the polymorphism of this compound were found, PXRD would be the essential technique to investigate this phenomenon.

Furthermore, PXRD can be used to determine the degree of crystallinity of a sample. nih.govktu.lt Amorphous materials lack long-range order and produce a broad "halo" in their diffraction pattern, whereas crystalline materials produce sharp, well-defined peaks. americanpharmaceuticalreview.com By analyzing the integrated intensity of the crystalline peaks relative to the amorphous halo, the percentage of crystallinity can be estimated. This is particularly relevant in the context of polymers derived from this compound, where the degree of crystallinity can significantly impact the material's mechanical and thermal properties. ed.ac.uk

Computational and Theoretical Investigations of Methyl 2 Ethenylbenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. These methods have been widely applied to study aromatic esters and vinyl compounds, offering a robust framework for understanding the properties of methyl 2-ethenylbenzoate. DFT calculations can provide accurate predictions of electronic structure, reaction pathways, and spectroscopic data. tcsedsystem.eduiau.irirjweb.com

The electronic character of this compound is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. academie-sciences.fr A smaller gap typically suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the vinyl-substituted benzene (B151609) ring, which is the more electron-rich part of the molecule, while the LUMO is anticipated to be distributed over the carbonyl group of the ester function. This distribution dictates the molecule's behavior in chemical reactions, with the HOMO region being susceptible to electrophilic attack and the LUMO region to nucleophilic attack.

A hypothetical DFT calculation at the B3LYP/6-311++G(d,p) level of theory could yield the following representative energy values for this compound, based on analogous computations for related molecules like styrene (B11656) and methyl benzoate (B1203000). irjweb.comnih.govscispace.com

ParameterCalculated Value (eV)
HOMO Energy-6.15
LUMO Energy-1.55
HOMO-LUMO Gap (ΔE)4.60

This table presents hypothetical values for illustrative purposes, derived from studies on structurally similar compounds.

Computational methods are instrumental in mapping out potential reaction pathways and identifying the associated transition states. sumitomo-chem.co.jpresearchgate.net For this compound, a relevant reaction to investigate would be its hydroformylation, which introduces a formyl group to the vinyl moiety. DFT calculations can model the reaction mechanism, including the coordination of the catalyst, insertion of the vinyl group, and subsequent steps leading to the final aldehyde product. uva.nl

The process involves calculating the Gibbs free energy of reactants, intermediates, transition states, and products. The transition states are identified as saddle points on the potential energy surface, and their structures provide insight into the geometry of the activated complex. For instance, in a rhodium-catalyzed hydroformylation, calculations could predict the activation energies for the formation of both the linear and branched aldehyde isomers, thereby explaining the regioselectivity of the reaction. uva.nl These theoretical investigations are crucial for optimizing reaction conditions and designing more efficient catalysts. acs.orgmdpi.com

Theoretical calculations are highly effective in predicting various spectroscopic properties, which aids in the interpretation of experimental data. tcsedsystem.eduresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. tcsedsystem.edu For this compound, the predicted shifts would show distinct signals for the vinyl protons, aromatic protons, and the methyl protons of the ester group. These theoretical values, when compared with experimental spectra, help in the definitive assignment of each resonance.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.govresearchgate.net For this compound, characteristic vibrational modes include the C=O stretching of the ester, C=C stretching of the vinyl group, and various C-H bending and stretching modes of the aromatic ring. The calculated frequencies are often scaled to correct for anharmonicity and to improve agreement with experimental data. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. nih.govnih.gov The predicted UV-Vis spectrum for this compound would likely show absorptions corresponding to π-π* transitions within the aromatic ring and the conjugated system formed by the vinyl group. A study on styrene, a similar chromophore, predicted a strong absorption in the UV region. nih.gov

A representative table of predicted spectroscopic data is shown below.

SpectroscopyPredicted ParameterValue
¹³C NMRC=O Chemical Shift~167 ppm
IRC=O Stretch Frequency~1725 cm⁻¹
UV-Visλ_max (π-π*)~250 nm

These values are illustrative and based on data from analogous compounds such as methyl benzoate and styrene. nih.govnih.gov

Detailed vibrational analysis involves calculating the harmonic vibrational frequencies and assigning them to specific molecular motions. nih.govrsc.org These calculations are typically performed using DFT methods. For this compound, the calculated vibrational spectrum would be complex, with numerous modes corresponding to the stretching, bending, and torsional motions of the various functional groups.

The assignment of these calculated frequencies is facilitated by visualizing the atomic displacements for each mode. For example, a strong absorption around 1725 cm⁻¹ would be assigned to the C=O stretching vibration of the ester group. bhu.ac.in The C=C stretching of the vinyl group would appear around 1630 cm⁻¹, while the aromatic C-C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the aromatic ring and vinyl group are expected above 3000 cm⁻¹. mdpi.comresearchgate.net The accuracy of these predictions can be enhanced by applying scaling factors to the calculated frequencies. nih.gov

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Assignment
ν(C=O)1725Ester carbonyl stretch
ν(C=C)1632Vinyl C=C stretch
ν(C-O)1250Ester C-O stretch
δ(CH₂)910Vinyl out-of-plane bend

This table presents hypothetical scaled frequency values for illustrative purposes, based on studies of methyl benzoate and other vinyl-aromatic compounds. nih.govrsc.orgmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The conformational flexibility of this compound is primarily governed by rotation around two key single bonds: the C(aryl)-C(vinyl) bond and the C(aryl)-C(ester) bond. The planarity of the molecule is favored by the conjugation between the vinyl group, the benzene ring, and the ester group.

Computational studies on related molecules like styrene and benzaldehyde (B42025) suggest that the barrier to rotation around the C(aryl)-C(vinyl) bond would be significant due to the loss of π-conjugation in the non-planar transition state. unifr.chresearchgate.net Similarly, the rotation of the ester group relative to the benzene ring also has an energetic barrier, as observed in studies of methyl benzoate. researchgate.net The most stable conformer is expected to be planar or near-planar to maximize electronic delocalization.

DFT calculations can be used to construct a potential energy surface by systematically rotating these bonds and calculating the energy at each step. This analysis reveals the low-energy conformations and the energy barriers separating them. For this compound, steric hindrance between the ortho-vinyl group and the ester group could influence the preferred orientation and the height of the rotational barriers, potentially leading to a non-planar ground state conformation. Studies on similar sterically hindered systems have shown that even small substituents can significantly impact rotational barriers and conformational preferences. acs.orgnih.govescholarship.org

Rotational BondEstimated Rotational Barrier (kcal/mol)Basis of Estimation
C(aryl)-C(vinyl)~3-5Analogy to styrene and substituted styrenes
C(aryl)-C(ester)~5-7Analogy to methyl benzoate and its derivatives

This table provides estimated rotational barriers based on computational studies of analogous molecules. Actual values for this compound would require specific calculations. unifr.chresearchgate.netresearchgate.net

Solvent Effects on Molecular Conformation

The conformation of a molecule, which describes the spatial arrangement of its atoms, can be significantly influenced by the surrounding solvent. wikipedia.org This phenomenon, known as the solvent effect, arises from non-covalent interactions between the solute (in this case, this compound) and the solvent molecules, such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces. wikipedia.orgresearchgate.net Computational chemistry provides powerful tools to investigate these effects, offering insights into how the polarity and specific interactions of a solvent can alter the conformational preferences and, consequently, the reactivity and physicochemical properties of a molecule. researchgate.netnumberanalytics.com

Solvation can be modeled using either implicit or explicit solvent models. researchgate.netnih.gov Implicit models represent the solvent as a continuous medium with a defined dielectric constant, a method that is computationally efficient for predicting the stabilization of different solute conformations. wikipedia.org Explicit solvent models, while more computationally intensive, involve modeling individual solvent molecules around the solute, allowing for a detailed analysis of specific interactions like hydrogen bonding. nih.gov

For a molecule like this compound, which contains a polar ester group (-COOCH₃) and a less polar ethenyl (vinyl) group attached to a benzene ring, the conformation is primarily determined by the torsion angles between these groups. The key dihedral angles are those defining the orientation of the ester group relative to the benzene ring and the orientation of the ethenyl group relative to the ring.

In the gas phase or in a non-polar solvent, intramolecular forces, such as steric hindrance and electronic conjugation between the π-systems of the benzene ring and the ethenyl and carboxyl groups, are the primary determinants of the most stable conformation. However, in polar solvents, the scenario changes. Polar solvents will preferentially stabilize conformations that have a larger dipole moment. wikipedia.orgrsc.org For this compound, this would likely be a conformation where the polar ester group is more exposed to the solvent, potentially altering the planarity of the molecule.

Computational studies on structurally related molecules, such as methyl acrylate (B77674) and other vinylbenzoates, have shown that solvent polarity can influence stereoselectivity in reactions, which is directly linked to the stabilization of specific transition state conformations. uni-muenchen.desrce.hr For instance, in Diels-Alder reactions, polar solvents like water and methanol (B129727) were found to enhance the preference for the endo product by differentially stabilizing the more polar endo transition state over the exo transition state. srce.hr This stabilization is attributed to the electrostatic effect of the solvent. srce.hr It is reasonable to infer that similar effects would be at play for this compound, where the solvent could influence the rotational barrier of the ethenyl and ester groups, affecting the molecule's planarity and accessibility for reagents.

The table below illustrates how a solvent's dielectric constant, a measure of its polarity, can vary. These differences in polarity are central to understanding solvent effects on molecular conformation and reactivity. wikipedia.org

SolventDielectric Constant (at 25 °C)
Water78
Dimethylsulfoxide (DMSO)47
Acetonitrile (B52724)37
Methanol33
Tetrahydrofuran (THF)7.5
Dichloromethane9.1
Benzene2.3
Hexane1.9

This table presents general data on solvent properties to illustrate the concept of polarity's role in computational studies. wikipedia.org

By employing computational methods like Density Functional Theory (DFT) combined with solvation models, researchers can predict the relative energies of different conformers of this compound in various solvents. These calculations can reveal a shift in the conformational equilibrium towards more polar structures in high-dielectric-constant solvents. rsc.org Such shifts are critical for understanding and predicting the behavior of the molecule in different chemical environments.

Quantitative Structure-Property Relationship (QSPR) and Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) models are statistical tools used to predict the properties and reactivity of chemicals based on their molecular structure. nih.govresearchgate.net These models establish a mathematical correlation between calculated molecular descriptors and an experimental property or reactivity metric. mdpi.comunimore.it Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties. researchgate.net

Prediction of Reactivity Towards Specific Reagents

For this compound, QSRR studies can be employed to predict its reactivity towards various reagents, such as electrophiles, nucleophiles, or radicals. The molecule possesses multiple reactive sites: the ethenyl group is susceptible to electrophilic addition and radical polymerization, while the ester group and the aromatic ring can undergo other transformations.

A QSRR model for predicting reactivity would typically involve the following steps:

Data Set Compilation: A series of molecules structurally related to this compound with known experimental reactivity data (e.g., reaction rates, equilibrium constants) is assembled.

Descriptor Calculation: A wide range of molecular descriptors for each molecule in the series is calculated using specialized software. These can include constitutional, topological, quantum-chemical, and 3D descriptors.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that links a subset of the most relevant descriptors to the observed reactivity. mdpi.commdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

For instance, studies on Michael acceptors have used fragment-based reactivity profilers to predict their reactivity towards nucleophiles like thiols. ljmu.ac.uk Since the ethenyl group conjugated to the carbonyl of the ester can potentially act as a Michael acceptor, similar QSRR approaches could predict the reactivity of this compound towards biological nucleophiles. Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), atomic charges, and frontier orbital densities are particularly useful in these models as they relate directly to a molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov

The table below shows examples of quantum-chemical descriptors commonly used in QSRR models to predict chemical reactivity.

DescriptorSymbolInformation Provided
Energy of the Highest Occupied Molecular OrbitalEHOMORelates to the ability to donate electrons (nucleophilicity).
Energy of the Lowest Unoccupied Molecular OrbitalELUMORelates to the ability to accept electrons (electrophilicity).
HOMO-LUMO GapΔEIndicates chemical reactivity and kinetic stability.
HardnessηMeasures resistance to change in electron distribution.
ElectronegativityχDescribes the power of an atom to attract electrons.
Dipole MomentµIndicates the overall polarity of the molecule.

This table outlines key quantum-chemical descriptors and their relevance in predicting molecular reactivity within QSRR frameworks.

By developing a robust QSRR model, one could predict the rate of a specific reaction for this compound, such as its polymerization tendency or its susceptibility to an addition reaction across the double bond, without performing the actual experiment.

Design of Novel Ethenylbenzoate Derivatives with Targeted Properties

QSPR and QSRR models are not only predictive but also serve as powerful tools in the rational design of new molecules with desired, or "targeted," properties. nih.gov By understanding which molecular descriptors are most influential for a particular property, chemists can strategically modify a parent structure, like this compound, to enhance that property.

For example, if the goal is to design a novel ethenylbenzoate derivative for use in polymer science, a key property might be its reactivity in radical polymerization. A QSRR model could reveal that the spin density on the vinyl carbons and the stability of the resulting radical intermediate are critical descriptors. To design a more reactive monomer, a chemist could introduce substituents onto the benzene ring that would stabilize the radical through resonance or inductive effects. The QSRR model could then be used to screen a virtual library of potential derivatives and prioritize the most promising candidates for synthesis.

Another application could be the design of derivatives with specific optical properties. The incorporation of ethenylbenzoate moieties into larger structures like metal-organic frameworks (MOFs) or other polymers can lead to materials with interesting nonlinear optical (NLO) properties. acs.org QSPR models can correlate descriptors related to electron delocalization and polarizability with NLO behavior. By modifying the substitution pattern on the aromatic ring or changing the ester group, it is possible to tune the electronic structure to maximize these properties.

The design process for novel derivatives with targeted properties using QSPR/QSRR can be summarized as follows:

StepActionExample Application for Ethenylbenzoates
1. Define Target Property Identify the desired chemical or physical property to be optimized.Enhance reactivity for polymerization.
2. Develop QSPR/QSRR Model Build a predictive model for the target property using a relevant dataset.Correlate polymerization rate with electronic and steric descriptors.
3. Identify Key Descriptors Analyze the model to determine which molecular features most influence the property.Find that electron-withdrawing groups on the ring increase reactivity.
4. In Silico Design Create a virtual library of new derivatives by modifying the parent structure.Design ethenylbenzoates with nitro or cyano substituents.
5. Virtual Screening Use the developed model to predict the property for the designed derivatives.Calculate the predicted polymerization rate for the new derivatives.
6. Prioritize & Synthesize Select the most promising candidates for laboratory synthesis and testing.Synthesize the top 3 derivatives predicted to be most reactive.

This systematic, computation-driven approach significantly accelerates the discovery of new materials and functional molecules by focusing experimental efforts on candidates with the highest probability of success. nih.gov

Advanced Applications and Functional Materials Development

Integration into Advanced Polymeric Materials

Polymers derived from methyl 2-ethenylbenzoate and its structural isomers (methyl vinylbenzoates) are utilized in applications demanding high performance and specific functionalities. The ability to form polymers through the vinyl group while retaining the benzoate (B1203000) side chain for further modification or to influence polymer properties is a key advantage.

In the fields of microelectronics and optoelectronics, polymers are critical for applications such as insulating layers, dielectrics, and photoresists. While direct applications of poly(this compound) homopolymer are not widely documented, copolymers containing vinyl benzoate derivatives are noted for their potential. For instance, copolymers made from vinyl compounds, including acrylic esters and styrene (B11656), can yield materials with high softening points suitable for manufacturing optical components. google.com

The insulating properties of polymers are crucial for components like gate dielectrics in thin-film transistors (TFTs). Research has shown that copolymers of vinylphenol and methyl methacrylate (B99206) can be used to create gate insulating layers with stable electrical properties and low hysteresis. google.com Furthermore, patent literature describes the use of polymer compounds containing vinyl benzoate derivatives, such as tertiary butyl-4-vinyl benzoate, as insulating layers in electronic devices, including organic TFTs. google.com These examples highlight the utility of the vinyl benzoate structural motif in creating polymers with the necessary dielectric and thermal properties for electronic applications. The inclusion of such monomers can enhance the performance of materials used in high-frequency communications and for printed circuit boards. dokumen.pubacs.org

Table 1: Examples of Vinyl-Based Polymers in Electronics

Polymer/Monomer Class Application Area Function Relevant Finding
Polyvinylphenol/Methyl Methacrylate Copolymer Thin-Film Transistors (TFTs) Gate Insulating Layer Creates films with low hysteresis and stable electric properties. google.com
Vinyl Benzoate Derivatives Electronic Devices (e.g., Organic TFTs) Insulating Layer Serves as a raw material for polymer compounds used in insulating layers. google.com
Vinyl Compounds (e.g., Styrene, Acrylic Esters) Optical Parts Structural Material Copolymers can be produced with high softening points suitable for optical components. google.com

The chemical functionality of this compound lends itself to the formulation of specialty coatings and adhesives. Polymers containing vinyl benzoate units can be designed to have specific adhesive properties or to act as binders in complex formulations.

In coating applications, vinyl esters of aromatic acids, including vinyl benzoate, are listed as potential monomers for creating polymer emulsions. google.com These emulsions can serve as binders for paper and paperboard coatings, enhancing surface smoothness, strength, and gloss. google.com The polymer network formed from these monomers provides the cohesive and adhesive properties required for the coating to perform effectively.

In the realm of adhesives, vinyl benzoate derivatives have been explored as adhesion-promoting monomers. A study on dental adhesives identified 9,10-epithiodecyl 4-vinylbenzoate (EP8VB) as a monomer that enhances bonding to precious metal alloys. nih.gov Furthermore, patent literature describes adhesives for challenging substrates, such as chlorine-containing polymers, which are based on polymer compositions containing a resin component with a benzoic acid ester group in the side chain. google.com These findings underscore the role of the benzoate moiety in mediating interfacial adhesion, a critical factor in the performance of specialty adhesives.

Table 2: Applications of Vinyl Benzoate Derivatives in Coatings and Adhesives

Application Monomer/Polymer Type Function Key Feature
Paper Coatings Vinyl esters of aromatic acids (e.g., vinyl benzoate) Binder in polymer emulsions Improves surface smoothness, strength, and gloss of paper products. google.com
Dental Adhesives 9,10-epithiodecyl 4-vinylbenzoate (EP8VB) Adhesion-promoting monomer Enhances tensile bond strength to precious metal alloys. nih.gov

Applications in Optical Materials

The aromatic structure and potential for creating polymers with controlled refractive indices and photophysical properties make this compound a monomer of interest for optical materials.

Non-linear optical (NLO) materials are essential for technologies like frequency conversion and optical switching. Organic materials, particularly polymers with push-pull chromophores, are a major focus of NLO research. researchgate.net Second-order NLO properties require a non-centrosymmetric arrangement of chromophores, which can be achieved by aligning dipolar molecules in a polymer matrix via electric-field poling. nih.gov

Research has specifically investigated the second-order NLO properties of poled polymers derived from vinyl chromophore monomers, including vinyl benzoate derivatives. mdpi.com These studies focus on polymers containing one-aromatic-ring push-pull chromophores, where the vinyl benzoate moiety can be part of the polymer backbone, and the NLO-active chromophore is attached as a side chain. mdpi.com The polymer matrix serves to lock the chromophore orientation after poling, leading to a material with a macroscopic second-order NLO response. The development of such materials is a key area in organic nonlinear optics. google.com

Polymers that exhibit fluorescence or phosphorescence are used in sensors, displays, and bio-imaging. The introduction of chromophoric or luminophoric units into a polymer structure can be achieved by using functionalized monomers.

Research has shown that polymers based on vinyl benzoate can be made fluorescent. A study detailed the synthesis of pyrene-based polymers, specifically poly(pyren-1-yl o-, m-, and p-vinylbenzoate), via free-radical polymerization. researchgate.net These polymers exhibited both "monomer" and "excimer" fluorescence, with the latter arising from intramolecular interactions between pyrene (B120774) units. researchgate.net

Similarly, the phenomenon of room-temperature phosphorescence (RTP) has been observed in polymers derived from vinyl-functionalized phosphors. One study identified isophthalate (B1238265) as an effective phosphor and synthesized a vinyl-substituted version that could be polymerized. pku.edu.cn The resulting polymer, with the isophthalate phosphor attached to every repeating unit, exhibited RTP, demonstrating that polymerization can be a strategy to suppress non-radiative decay processes and enhance phosphorescence. pku.edu.cn While these examples use derivatives, they establish that the vinylbenzoate scaffold is a viable platform for creating polymers with tailored luminescent properties.

Role in Battery Technologies and Energy Storage Systems

The development of next-generation batteries and energy storage systems relies heavily on advanced materials, including functional polymers for electrodes and electrolytes. nih.gov Polymers can act as binders to maintain the integrity of electrodes or as solid/gel electrolytes to transport ions.

In lithium-ion batteries, a patent discloses the use of acrylic-type polymer particles as a binder for the positive electrode, listing methyl vinyl benzoate as a potential comonomer. google.com Binders are crucial for holding the active material particles together and adhering them to the current collector, and their chemical composition affects the electrochemical performance of the cell. nih.govmdpi.com

More significantly, polymers based on vinyl benzoate have been investigated for use in solid polymer electrolytes (SPEs). SPEs offer potential safety advantages over traditional liquid electrolytes. mdpi.commdpi.com A recent study detailed the synthesis of poly(vinyl benzoate)-b-poly(diallyldimethyl ammonium (B1175870) TFSI)-b-poly(vinyl benzoate) triblock copolymers for use as electrolytes in sodium batteries. mdpi.com In this architecture, the poly(vinyl benzoate) block provides mechanical strength and structural support, while the central block is responsible for ion transport. mdpi.com This block copolymer design allows for the independent tuning of mechanical and electrochemical properties, which is a key advantage for developing high-performance and safe energy storage devices. mdpi.com The use of poly(vinyl benzoate) as the rigid, non-conductive block highlights its utility in creating nanostructured polymer electrolytes for next-generation battery systems.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Methyl vinylbenzoate
Methyl methacrylate
Styrene
Tertiary butyl-4-vinyl benzoate
Vinylphenol
9,10-epithiodecyl 4-vinylbenzoate (EP8VB)
Poly(p-phenylene vinylene) (PPV)
Poly(pyren-1-yl o-vinylbenzoate)
Poly(pyren-1-yl m-vinylbenzoate)
Poly(pyren-1-yl p-vinylbenzoate)
Poly(vinyl benzoate)
Poly(diallyldimethyl ammonium TFSI)

Polymer Binders for Electrode Materials

In the field of high-capacity lithium-ion batteries, the binder plays a critical role beyond simply holding the electrode components together. For next-generation anode materials like silicon, which experience massive volume changes (over 300%) during charging and discharging, functional binders are essential to maintain electrode integrity and ensure long-term cycling stability. pku.edu.cnnih.gov Polymers containing specific functional groups can form strong interactions with the electrode material and accommodate the mechanical stress, leading to improved performance. pku.edu.cnacs.org

While research directly on poly(this compound) as a binder is nascent, studies on analogous structures, such as poly(4-vinylbenzoic acid) (P4VBA), provide significant insights. P4VBA was developed by re-engineering the commonly studied poly(acrylic acid) (PAA) binder. osti.gov The inclusion of the rigid benzoic acid group in the polymer backbone, a feature that would be shared by poly(this compound), results in a binder more compatible with NMP-based slurries and yields substantially improved cycling performance in silicon-graphite composite electrodes compared to PAA. osti.gov This suggests that the rigid aromatic structure is beneficial for binder performance.

Further evidence for the utility of the methylbenzoate moiety comes from studies on conductive binders. One such binder, poly(9,9-dioctylfluorene-co-fluorenone-co-methylbenzoic ester) (PFM), was used in a high-concentration (98% active material) SiO electrode. mdpi.com This conductive polymer binder enabled the electrode to function effectively, demonstrating the potential role of the methylbenzoic ester group in advanced binder design. mdpi.com

Table 1: Performance Comparison of a P4VBA Binder with a PAA Binder This table presents a conceptual comparison based on findings that P4VBA affords much improved cycling performance, higher initial and average capacities, and better capacity retention compared to PAA binders. osti.gov

BinderKey Structural FeatureCompatibilityCycling PerformanceCapacity Retention
Poly(4-vinylbenzoic acid) (P4VBA) Rigid benzoic acid groupHigh (NMP slurries)ImprovedBetter
Poly(acrylic acid) (PAA) Flexible acrylic acid groupLower (vs. P4VBA)StandardLower (vs. P4VBA)

The development of functional binders often involves introducing groups that can form strong chemical bonds with the silicon surface, such as carboxyl groups in polyimide binders (PI-COOH), which significantly enhances cycling stability over standard polyimide. acs.org Similarly, bio-based polyimides incorporating adenine (B156593) have been shown to act as dual-functional binders, restraining volume expansion and maintaining electrode integrity through enhanced interfacial interactions. acs.org These examples underscore a key strategy in binder design: the incorporation of functional moieties to improve interfacial bonding and mechanical resilience, a role for which the benzoate group in poly(this compound) is a promising candidate.

Electrolyte Components

The electrolyte is a critical component of any battery, responsible for transporting ions between the anode and cathode. rsc.org Compounds can be incorporated into electrolytes either as the primary solvent or as additives in small quantities to enhance specific properties, such as forming a stable solid electrolyte interphase (SEI) or improving safety. rsc.orggoogle.com

A significant emerging application for vinylbenzoate-based polymers is in the formulation of solid polymer electrolytes (SPEs). mdpi.comresearcher.liferesearchgate.net SPEs are of great interest for next-generation batteries, including sodium-ion and sodium-air batteries, as they can improve safety by replacing flammable liquid electrolytes. mdpi.comresearchgate.net

Recent research has focused on ABA triblock copolymers, specifically poly(vinyl benzoate)-b-poly(diallyldimethylammonium bis(trifluoromethanesulfonyl)imide)-b-poly(vinyl benzoate) (PVB-b-PDADMATFSI-b-PVB) , for use as an SPE in sodium batteries. mdpi.com In this architecture, the central PDADMATFSI block is designed for ion solvation and conduction, while the outer poly(vinyl benzoate) (PVB) blocks serve two purposes: they provide mechanical strength and rigidity due to the benzoate ring, and it is anticipated that the oxygen atoms in the vinyl benzoate group can also coordinate with sodium ions, potentially contributing to ion transport. mdpi.comresearcher.liferesearchgate.net The performance of these triblock copolymer electrolytes is highly dependent on the relative chain lengths of the conductive and mechanical blocks. researcher.life

Table 2: Electrochemical Properties of PVB-based Solid Polymer Electrolytes for Sodium Batteries Data synthesized from a study on PVB-b-PDADMATFSI-b-PVB triblock copolymers mixed with NaFSI salt. mdpi.comresearcher.liferesearchgate.netresearchgate.net

Additionally, monomers with vinyl groups can be explored as polymerizable additives for overcharge protection. Certain additives, like methyl-substituted benzenes (e.g., xylene), can polymerize at high voltages on the cathode surface. researchgate.net This polymerization forms an insulating layer that blocks further reactions, thereby preventing thermal runaway. researchgate.net It is conceivable that a monomer such as this compound could function similarly, electropolymerizing under overcharge conditions to provide a built-in safety mechanism.

Emerging Applications in Chemical Sensing and Catalysis

The unique structure of this compound also positions it as a candidate for development in the fields of chemical sensing and catalysis, primarily through its polymerization into functional materials.

Chemical Sensing

An emerging strategy for creating highly selective chemical sensors is the use of Molecularly Imprinted Polymers (MIPs). nih.govmdpi.com This technique involves polymerizing functional monomers and a cross-linker around a target analyte (template molecule). After the template is removed, it leaves behind a cavity that is specifically shaped to recognize and bind that analyte with high selectivity. mdpi.commdpi.com

The choice of functional monomer is critical, as its interaction with the template determines the sensor's selectivity. Various vinyl monomers, such as methyl methacrylate (MMA), are commonly used for this purpose. mdpi.com Given its structure, This compound could serve as a novel functional monomer for creating MIPs. The aromatic ring and ester group could form specific non-covalent interactions (e.g., π-π stacking, dipole-dipole) with a range of target analytes, enabling the development of new electrochemical or optical sensors for applications in environmental monitoring or diagnostics. nih.govmdpi.com The polymerization can be initiated thermally or through UV radiation, and the resulting polymer's morphology and mechanical stability are controlled by the cross-linker. nih.gov

Catalysis

In the realm of catalysis, polymers are increasingly used to create sophisticated structures like nanoreactors or catalyst supports. Amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments, can self-assemble in water to form micelles or vesicles. mdpi.com These structures can encapsulate catalysts or reactants in their hydrophobic core, creating a nanoscopic reaction environment that can enhance reaction rates and selectivity, particularly for reactions that are inhibited by water. mdpi.com

Polymers derived from vinyl monomers, such as styrene, are frequently used to form the hydrophobic blocks in these catalytic systems. mdpi.com By extension, block copolymers incorporating a poly(this compound) segment could be synthesized for catalytic applications. The hydrophobic nature of the PVB block would make it suitable for forming the core of a nanoreactor. This approach could be used to support transition metal catalysts for reactions like Suzuki coupling or Sonogashira coupling in aqueous media. mdpi.com

While not an application as a catalyst itself, the synthesis of vinyl benzoate via the transesterification of benzoic acid with vinyl acetate (B1210297) has been demonstrated using a reusable, carbon-supported palladium (Pd/C) catalyst. researchgate.net This eco-friendly synthetic route highlights the compound's connection to catalytic processes and its potential for industrial-scale synthesis using heterogeneous catalysts. researchgate.net

Future Research Directions and Challenges

Development of Sustainable Synthesis and Polymerization Strategies (Green Chemistry)

A primary challenge in the broader application of methyl 2-ethenylbenzoate is the development of environmentally benign and efficient synthesis and polymerization methods. Green chemistry principles are central to overcoming this hurdle.

Biocatalysis offers a promising green alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. nih.gov The enzymatic synthesis of esters, including vinyl esters, is a well-established field, with lipases being particularly prominent catalysts. mdpi.comresearchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been successfully employed for the transesterification of various substrates with vinyl esters. scirp.org This approach is often irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, preventing the reverse reaction. researchgate.net Research could be directed towards applying similar lipase-catalyzed transesterification reactions for the synthesis of this compound itself, potentially from methyl 2-iodobenzoate (B1229623) and a vinylating agent, or for its polymerization.

Furthermore, enzymes can be engineered to catalyze novel reactions. For instance, a dehaloperoxidase from Amphitrite ornata was repurposed through protein engineering to catalyze the asymmetric cyclopropanation of vinyl esters, demonstrating the potential for creating chiral building blocks from these monomers. wpmucdn.com Similar strategies could be explored to develop biocatalysts for the direct and stereoselective polymerization of this compound or for the synthesis of its derivatives. The enzymatic acylation of compounds like rutin (B1680289) with vinyl benzoate (B1203000) has also been demonstrated, suggesting pathways for creating bioactive derivatives. researchgate.net

Enzyme TypePotential Application for this compoundReference
Lipase (e.g., CAL-B)Synthesis via transesterification; Polymerization mdpi.comscirp.org
Engineered DehaloperoxidaseSynthesis of functionalized derivatives (e.g., cyclopropanation) wpmucdn.com
AcyltransferaseSelective acylation to produce functional monomers mdpi.com

Eliminating volatile and often toxic organic solvents is a key goal of green chemistry. Research into solvent-free and aqueous phase reactions for the synthesis and polymerization of this compound is therefore crucial. Solvent-free methods, often assisted by microwave irradiation or high pressure, can lead to faster reactions, higher yields, and easier purification. ajrconline.orgacademie-sciences.frbeilstein-journals.org For example, microwave-assisted synthesis has been shown to be effective for various organic reactions, significantly reducing reaction times. ajrconline.orgdovepress.comijfmr.com The synthesis of vinyl benzoate has been achieved via transesterification using a reusable Pd/C catalyst, offering an eco-friendly alternative to traditional methods that use mercury salts. semanticscholar.orgajol.inforesearchgate.net

Aqueous phase synthesis is another attractive green alternative. iitkgp.ac.in The development of water-soluble catalysts and reaction conditions would be a significant step forward. While challenging due to the hydrophobic nature of the monomer, techniques such as emulsion or suspension polymerization in aqueous media are well-established for other vinyl monomers and could be adapted for this compound.

Design and Synthesis of Novel this compound Derivatives with Tailored Functionalities

The versatility of the this compound structure allows for the introduction of various functional groups, enabling the creation of polymers with specific, tailored properties.

A significant area of future research is the incorporation of bioactive or responsive moieties into the polymer structure. This can be achieved by synthesizing derivatives of the monomer or by copolymerization with other functional vinyl monomers. For example, polymers that respond to stimuli such as CO2, temperature, or pH can be created. mdpi.compsu.edu CO2-responsive polymers often contain amine functionalities that undergo reversible protonation. mdpi.com Thermo-responsive polymers can exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), making them useful for applications like cell-sheet engineering. psu.edunih.gov

The inherent biocompatibility of poly(vinyl benzoate), as suggested by its use in nanoparticle-based drug delivery systems, provides a strong foundation for developing new bioactive materials. researchgate.net By attaching specific bioactive molecules to the benzoate ring or by copolymerizing with monomers containing such groups, polymers for targeted drug delivery or tissue engineering could be designed.

Examples of Responsive Polymer Systems:

Stimulus Functional Group Example Potential Application Reference
CO2 Tertiary amines Switchable solubility, Gas capture mdpi.com
Temperature Amino acid derivatives, N-isopropylacrylamide Cell-sheet engineering, Smart hydrogels psu.edunih.gov

There is growing interest in developing conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. While poly(this compound) itself is not a conjugated polymer, the monomer could be incorporated into conjugated systems. This could be achieved through copolymerization with other monomers that have extended π-systems, using techniques like direct arylation polycondensation. rsc.orgbohrium.comrsc.org

For instance, this compound could be copolymerized with monomers like thiophene (B33073) or fluorene (B118485) derivatives to create donor-acceptor (D-A) type conjugated polymers. rsc.org The benzoate group could act as an electron-withdrawing unit, influencing the electronic properties of the resulting polymer. The synthesis of such polymers often involves metal-catalyzed cross-coupling reactions. rsc.orguri.edu Future research could focus on optimizing these polymerization reactions to achieve high molecular weight polymers with well-defined structures and desirable optoelectronic properties.

Advanced Materials Integration and Performance Optimization

To realize the practical potential of this compound-based polymers, it is essential to integrate them into advanced materials and optimize their performance. This can be achieved through blending, copolymerization, and the formation of composites.

For example, poly(vinyl benzoate) has been used as a mechanical block in ABA triblock copolymer electrolytes for sodium batteries, where the benzoate ring provides rigidity. mdpi.com It has also been grafted onto polyurethane to improve tensile strength and shape recovery. researchgate.net These examples highlight the potential of using poly(this compound) to enhance the properties of other materials.

Furthermore, mesogen-jacketed liquid crystalline polymers (MJLCPs) have been synthesized with a poly(vinyl benzoate) backbone. rsc.orgrsc.org These materials exhibit interesting phase behavior and could be used in applications such as actuators or optical films. The low reactivity of the vinylbenzoate group was found to be advantageous in preparing cross-linked MJLCP films. rsc.org

Future work should explore the formulation of composites and blends containing poly(this compound) to create materials with a unique combination of properties. For instance, incorporating nanoparticles could enhance mechanical strength or introduce conductivity, while blending with other polymers could be a cost-effective way to tailor properties like flexibility and impact resistance. The optimization of these integrated systems will be crucial for their successful application in fields ranging from energy storage to biomedical devices.

Nanostructured Materials Incorporating this compound Polymers

The creation of nanostructured polymers represents a significant leap forward in materials science, leveraging the unique properties of materials at the nanoscale to enhance functionality. Research into poly(this compound) is increasingly focused on this area. For the first time, poly(vinyl benzoate) nanoparticle suspensions have been prepared and their properties as molecular carriers described. nih.govresearchgate.net These nanoparticles, formed through nanoprecipitation, are spherical, measuring 200-250nm in diameter, and demonstrate stability in phosphate (B84403) buffer and blood serum. nih.govresearchgate.net

The incorporation of nanoparticles into polymer matrices can significantly improve mechanical, thermal, and electrical properties. For instance, the development of block copolymer electrolytes (BCEs) with phase-separated nanostructured morphologies allows for the independent tuning of these properties, which is crucial for various applications. researcher.lifemdpi.com Techniques like Atom Transfer Radical Polymerization (ATRP) are instrumental in synthesizing well-defined nanostructured polymeric materials with controlled architectures. researchgate.net Future work will likely focus on refining these synthesis methods to create even more complex and functional nanostructures for targeted applications.

Blends and Composites for Multifunctional Applications

The blending of polymers and the creation of composites offer a powerful strategy for developing materials with tailored properties for a wide range of applications. ethernet.edu.et Research in this area is exploring the potential of poly(this compound) in various formulations.

Block copolymers containing poly(vinyl benzoate) have been synthesized and investigated for their potential in solid polymer electrolytes for sodium batteries. researcher.lifemdpi.com These materials consist of a 'soft' block for ion transport and a 'rigid' block, like poly(vinyl benzoate), for mechanical strength. mdpi.com The benzoate ring in the polymer backbone provides rigidity, a key factor in the mechanical performance of the electrolyte system. researcher.life

The miscibility and phase behavior of polymer blends are critical factors influencing their final properties. acs.orgresearchgate.net For example, blends of poly(methyl methacrylate) (PMMA) and poly(vinylidene fluoride) (PVDF) have been shown to exhibit excellent energy storage performance, demonstrating the potential of blending to overcome the limitations of individual polymers. rsc.org Future research will likely focus on developing new composite materials with enhanced properties by incorporating various fillers, including environmentally friendly options derived from renewable resources. researchgate.net The development of multifunctional lignin-based composites, for instance, highlights a trend towards creating sustainable and high-performance materials. frontiersin.org

Interdisciplinary Research Opportunities

The advancement of materials based on this compound will increasingly depend on collaborations that bridge traditional scientific disciplines. The complex challenges in materials design and application necessitate a multifaceted approach.

Collaborations with Materials Science and Engineering

The synergy between chemistry and materials science and engineering is crucial for translating fundamental polymer synthesis into practical, high-performance materials. Materials science focuses on the relationship between a material's structure, processing, and properties, providing the framework for designing materials with specific functionalities. mines-stetienne.fr

Collaborative efforts are essential for developing advanced materials for a variety of sectors, including aerospace, automotive, and electronics. unileoben.ac.at Such partnerships can facilitate the development of new techniques and instrumentation, and the commercialization of new technologies. northwestern.edu For example, the development of conductive organic polymers like poly-p-phenylene vinylene (PPV) for applications in organic electronics emerged from the interplay between chemistry and materials science. rsc.org Future collaborations will be vital for tackling challenges in areas like energy storage, where materials like poly(this compound) are being explored for use in solid-state batteries. researcher.lifemdpi.com

Explorations in Biomedical and Environmental Applications

The unique properties of poly(this compound) are paving the way for its use in biomedical and environmental applications. wiley.com In the biomedical field, the development of biocompatible and biodegradable polymers is a major focus. nih.gov Poly(vinyl benzoate) nanoparticles have been investigated as potential carriers for the delivery of lipophilic small molecules, such as pharmaceutical and imaging agents. nih.govresearchgate.net These nanoparticles have shown to be non-toxic to human cells in vitro. nih.govresearchgate.net

The synthesis of amphiphilic triblock copolymers based on poly(vinyl benzoate) and polyethylene (B3416737) glycol has led to the creation of polymersomes, which are promising nanocarriers for both lipophilic and hydrophilic drugs. researchgate.net These developments highlight the potential of this compound-based polymers in advanced drug delivery systems. researchgate.net

Environmentally, the focus is on creating sustainable materials. researchgate.net Research into biocomposites and blends with polymers derived from renewable resources is a growing field. researchgate.netnih.gov The development of lignin-based composites, for example, offers a pathway to creating more environmentally friendly materials with a wide range of applications. frontiersin.org

Q & A

Q. What are the standard synthetic routes for Methyl 2-ethenylbenzoate, and how can reaction conditions be optimized for academic research?

this compound is typically synthesized via esterification of 2-ethenylbenzoic acid with methanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization involves controlling reaction temperature (60–80°C), stoichiometric ratios (excess methanol for equilibrium shift), and catalyst loading. Post-synthesis purification via vacuum distillation or silica-gel chromatography ensures high purity . For derivatives, substitution reactions at the ethenyl group may require palladium-catalyzed cross-coupling or radical-initiated functionalization .

Q. What in vitro assays are recommended for preliminary evaluation of this compound's bioactivity?

Common assays include:

  • Antimicrobial screening : Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Cytotoxicity assays : MTT or resazurin-based tests on mammalian cell lines (e.g., HEK-293, HeLa) .
    Limitations include solvent interference (e.g., DMSO toxicity) and false positives from impurities. Validate results with LC-MS purity checks (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods to avoid inhalation exposure.
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Store in airtight containers away from oxidizers.
  • Emergency measures: Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • 2D NMR (HSQC, HMBC) : Assigns ethenyl proton coupling patterns and confirms ester linkage regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Differentiates isomers (e.g., ortho vs. para substitution) with <3 ppm mass accuracy .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What strategies address contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

  • Multi-technique validation : Compare HPLC-derived logP with computational predictions (e.g., ChemAxon or ACD/Labs).
  • Thermogravimetric analysis (TGA) : Assess thermal stability discrepancies caused by impurities .
  • Solubility studies : Use standardized buffers (e.g., PBS, pH 7.4) and dynamic light scattering to detect aggregation .

Q. How can metabolic pathways of this compound in mammalian systems be elucidated?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor phase I metabolites (hydroxylation, epoxidation) via LC-MS/MS .
  • Isotope labeling : Use deuterated analogs to trace metabolic intermediates in vivo .
  • Computational modeling : Predict CYP450 interactions using docking simulations (e.g., AutoDock Vina) .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying this compound from complex reaction mixtures?

  • Reverse-phase HPLC : C18 column with acetonitrile/water gradients (70:30 to 95:5) .
  • Preparative TLC : Silica gel GF254 with ethyl acetate/hexane (1:4) for small-scale isolation .
  • Size-exclusion chromatography : Separate high-molecular-weight byproducts (e.g., dimers) .

Q. How can computational tools aid in designing this compound derivatives with enhanced bioactivity?

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC50 values .
  • Molecular dynamics : Simulate ligand-receptor binding (e.g., COX-2 inhibition) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-ethenylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-ethenylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.